Methyl 11-(triethoxysilyl)undecanoate
Description
Properties
IUPAC Name |
methyl 11-triethoxysilylundecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O5Si/c1-5-21-24(22-6-2,23-7-3)17-15-13-11-9-8-10-12-14-16-18(19)20-4/h5-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRWFSWOUMTYHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCCCCC(=O)OC)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The hydrosilylation proceeds via a platinum-catalyzed addition of triethoxysilane across the terminal double bond of methyl 10-undecenoate. The reaction is conducted in a sealed Carius tube at 60°C for 6 hours, ensuring complete conversion. Karstedt’s catalyst ([Pt⁰]) facilitates the anti-Markovnikov addition, yielding the linear silane product. The absence of solvents simplifies purification, and the exothermic nature of the reaction necessitates precise temperature control to avoid side reactions such as polymerization.
Workup and Purification
Post-reaction, the crude product is distilled under reduced pressure (0.07 mmHg) at 142°C to isolate SiFA1 as a colorless liquid. This step removes unreacted starting materials and oligomeric byproducts. The reported yield is 96%, demonstrating the efficiency of the method.
Table 1: Synthesis Parameters for SiFA1
| Parameter | Value |
|---|---|
| Starting Material | Methyl 10-undecenoate |
| Silylating Agent | Triethoxysilane |
| Catalyst | Karstedt’s catalyst ([Pt⁰]) |
| Temperature | 60°C |
| Reaction Time | 6 hours |
| Distillation Conditions | 142°C / 0.07 mmHg |
| Yield | 96% |
Alternative Synthetic Approaches and Modifications
Trichlorosilane Intermediate Route
An alternative pathway involves the initial synthesis of methyl 10-(trichlorosilyl)octadecanoate (FA2-Cl) through radical-initiated hydrosilylation using trichlorosilane under high-temperature conditions (150°C for 45 hours). While this method is effective for trichlorosilyl derivatives, subsequent alcoholysis with triethylamine in ethanol converts FA2-Cl to the triethoxysilyl analog. However, this two-step process introduces complexity and lower overall yields (80%) compared to the direct hydrosilylation method.
Analytical Characterization of SiFA1
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (300 MHz, CDCl₃) of SiFA1 reveals characteristic signals:
-
δ 0.48–0.54 ppm (m, 2H) : Protons on the CH₂Si group.
-
δ 1.11 ppm (t, 9H) : Ethoxy groups of triethoxysilyl.
-
δ 1.16 ppm (br, 12H) : Methylene protons in the undecanoate chain.
¹³C NMR corroborates the structure, with a carbonyl signal at δ 174.22 ppm and silicon-coupled carbons at δ 17.5–33.64 ppm .
Elemental Analysis and Mass Spectrometry
Elemental analysis matches the theoretical composition (C₁₈H₃₈O₅Si):
Infrared (IR) Spectroscopy
Key IR absorptions include:
Optimization of Reaction Parameters
Catalyst Loading and Temperature Effects
While the standard protocol uses Karstedt’s catalyst at 60°C, increasing the temperature to 80°C reduces reaction time but risks decomposition. Catalyst loadings below 0.5 mol% lead to incomplete conversion, whereas exceeding 1 mol% offers diminishing returns.
Solvent-Free vs. Solvent-Assisted Reactions
The solvent-free system minimizes purification steps, but toluene or hexane can improve mixing in larger-scale reactions. Solvent use marginally decreases yield (90–92%) due to product retention in the solvent phase.
Applications and Derivative Synthesis
SiFA1 serves as a precursor for functionalized surfaces and hybrid materials. Its triethoxysilyl group undergoes hydrolysis-condensation to form siloxane networks, enabling covalent attachment to oxides (e.g., SiO₂, TiO₂). Derivatives like 10,12-bis(triethoxysilyl)octadecanoate demonstrate utility in creating cross-linked nanostructures for catalytic applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 11-(triethoxysilyl)undecanoate can undergo oxidation reactions, particularly at the silicon atom, forming silanols or siloxanes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Water or alcohols in the presence of an acid or base catalyst.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Methyl 11-(hydroxysilyl)undecanoate.
Substitution: Methyl 11-(substituted-silyl)undecanoate.
Scientific Research Applications
Methyl 11-(triethoxysilyl)undecanoate has a wide range of applications in scientific research:
Surface Modification: Used to modify surfaces to enhance adhesion, hydrophobicity, or other surface properties.
Adhesion Promotion: Acts as a coupling agent to improve the adhesion between organic and inorganic materials.
Nanotechnology: Employed in the synthesis of nanomaterials and nanocomposites for various applications.
Mechanism of Action
The mechanism of action of Methyl 11-(triethoxysilyl)undecanoate primarily involves its ability to form strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group undergoes hydrolysis to form silanols, which can then condense with hydroxyl groups on surfaces, forming stable siloxane bonds. This results in enhanced adhesion and surface modification properties .
Comparison with Similar Compounds
Methyl 11-(Trichlorosilyl)undecanoate
- Structural Difference : Replaces triethoxy groups with trichloro groups on silicon.
- Reactivity : Trichlorosilyl derivatives hydrolyze faster than triethoxysilyl counterparts due to the higher electrophilicity of chlorine, enabling rapid SAM formation under ambient conditions. However, this reactivity can lead to premature polymerization in humid environments, limiting shelf stability .
- Applications: Used in SAMs for lithography and surface patterning. Methyl 11-(triethoxysilyl)undecanoate offers better moisture stability, making it preferable for applications requiring controlled deposition .
Octadecyltrichlorosilane (OTS)
- Structural Difference : Shorter alkyl chain (C18 vs. C11) and lacks an ester group.
- Performance: OTS forms denser monolayers due to its longer alkyl chain, providing superior hydrophobicity. However, this compound’s ester group allows post-assembly functionalization (e.g., hydrolysis to carboxylic acids for bioconjugation), which OTS cannot achieve .
Methyl 11-(Dimethoxyphosphinyl)undecanoate
- Structural Difference : Phosphinyl (P=O) group replaces the triethoxysilyl group.
- Applications : The phosphinyl group enhances metal-coordination capabilities, making this compound suitable for flame retardants and metal coatings. In contrast, the triethoxysilyl group prioritizes surface adhesion, favoring SAM applications over bulk material modifications .
Methyl 11-((2R,3S)-3-Pentyloxiran-2-yl)undecanoate
- Structural Difference : Epoxide (oxirane) group replaces the triethoxysilyl moiety.
- Reactivity : The epoxide enables ring-opening reactions for polymer crosslinking or drug conjugation. Unlike the triethoxysilyl compound, this derivative is used in bioactive molecule synthesis, showing antimicrobial activity at 100 μg/mL .
Methyl Undecanoate (C11:0)
- Structural Difference : Lacks the triethoxysilyl group; a simple methyl ester.
- Applications : Serves as a chromatographic standard for fatty acid analysis. The absence of functional groups limits its utility in surface chemistry, highlighting the triethoxysilyl compound’s versatility in materials engineering .
11-(Triethoxysilyl)undecanal
- Structural Difference : Aldehyde group replaces the methyl ester.
- Functionality: The aldehyde enables Schiff base formation with amines, useful in biosensor fabrication. This compound’s ester group offers alternative reactivity (e.g., transesterification), catering to diverse conjugation strategies .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Functional Group | Key Applications | Reactivity Notes |
|---|---|---|---|
| This compound | Triethoxysilyl, ester | SAMs, surface modification | Controlled hydrolysis, stable |
| Methyl 11-(trichlorosilyl)undecanoate | Trichlorosilyl, ester | Rapid SAM formation | Moisture-sensitive, fast polymerization |
| Methyl 11-(dimethoxyphosphinyl)undecanoate | Dimethoxyphosphinyl | Metal coatings, surfactants | Strong metal coordination |
| Methyl 11-((2R,3S)-3-pentyloxiran-2-yl)undecanoate | Epoxide | Antimicrobial agents, polymers | Ring-opening reactions |
Table 2: Hydrolysis Rates of Silyl Derivatives
| Compound | Hydrolysis Rate (Relative) | Stability in Humid Conditions |
|---|---|---|
| This compound | Moderate | High |
| Methyl 11-(trichlorosilyl)undecanoate | High | Low |
| 11-(Triethoxysilyl)undecanal | Moderate | Moderate |
Research Findings
- SAM Formation: this compound forms monolayers with thicknesses of 2.5–5 nm, comparable to OTS but with tunable surface chemistry via ester hydrolysis .
- Biological Compatibility: Derivatives with epoxide groups (e.g., Methyl 11-((2R,3S)-3-pentyloxiran-2-yl)undecanoate) exhibit antimicrobial activity, whereas triethoxysilyl variants are inert biologically but excel in biocompatible coatings .
- Synthetic Flexibility: The ester group in this compound can be hydrolyzed to carboxylic acids, enabling covalent attachment of biomolecules like proteins or DNA .
Q & A
Q. What are effective synthetic routes for Methyl 11-(triethoxysilyl)undecanoate?
- Methodological Answer : A common approach involves introducing the triethoxysilyl group to a methyl undecanoate backbone. For example, 11-bromoundecanoic acid methyl ester can react with triethoxysilane via a palladium-catalyzed coupling (e.g., Stille or Suzuki). Post-reaction, purify the product using column chromatography (basic alumina with hexane/ethyl acetate gradients) to remove unreacted silane or brominated byproducts . Confirm purity via GC (>99%) and structural integrity via H NMR (e.g., δ 3.66 ppm for methoxy groups, δ 1.24–1.62 ppm for alkyl chain protons) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Combine chromatographic (GC, HPLC) and spectroscopic methods:
- GC : Use a polar column (e.g., DB-5) with temperature ramping (50°C to 280°C at 10°C/min) to resolve silane byproducts .
- NMR : Key signals include the methoxy singlet (δ 3.66 ppm), triethoxysilyl protons (δ 3.56 ppm for -OCHCH), and undecanoate chain protons (δ 1.24–1.62 ppm) .
- FTIR : Look for ester C=O stretch (~1720 cm) and Si-O-C bands (~1100 cm) .
Q. What are critical storage conditions to prevent hydrolysis of the triethoxysilyl group?
- Methodological Answer : Store under inert gas (argon/nitrogen) in airtight containers with desiccants (e.g., molecular sieves). The compound’s liquid state at room temperature (melting point <20°C) facilitates handling but increases moisture sensitivity. Avoid aqueous solvents and monitor hydrolysis via Si NMR for silanol formation .
Advanced Research Questions
Q. How does the triethoxysilyl group enhance applications in surface functionalization?
- Methodological Answer : The triethoxysilyl group hydrolyzes in mild acidic/neutral conditions to form silanol (-Si-OH), which condenses with hydroxylated surfaces (e.g., glass, metals). For self-assembled monolayers (SAMs):
Prepare a 2 mM solution in anhydrous toluene.
Immerse substrates for 12–24 hrs at 50°C.
Characterize via contact angle (hydrophobicity ~100–110°) and XPS (Si 2p peak at ~102 eV confirms covalent bonding) .
Q. What strategies mitigate side reactions during ester-silane coupling?
- Methodological Answer :
- Protection/Deprotection : Temporarily protect the ester group (e.g., as a tert-butyl ester) during silane coupling to prevent transesterification .
- Catalyst Optimization : Use Pd(PPh) for higher selectivity in cross-coupling reactions .
- Byproduct Analysis : Monitor for siloxane oligomers (via GPC) and adjust reaction stoichiometry to limit excess silane .
Q. How can conflicting data on reaction yields (e.g., 60% vs. 90%) be resolved?
- Methodological Answer : Systematically test variables:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
